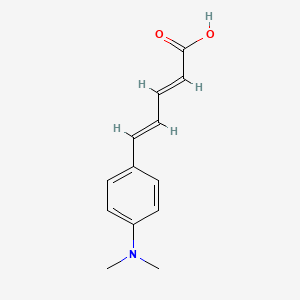

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid

Descripción general

Descripción

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and a dimethylamino group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(Dimethylamino)benzaldehyde.

Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the intermediate compound.

Decarboxylation: The intermediate compound is then subjected to decarboxylation to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compounds.

Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated diene system can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid.

(2E,4E)-5-Phenylpenta-2,4-dienoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

(2E,4E)-5-(4-Methoxyphenyl)penta-2,4-dienoic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.

Uniqueness

The presence of the dimethylamino group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Chemical Formula : C₁₃H₁₅N₀₂

- Molecular Weight : 217.26 g/mol

- CAS Number : 31235-99-1

The compound features a conjugated diene system and a dimethylamino group attached to a phenyl ring, which contribute to its reactivity and biological interactions.

The mechanism of action of this compound involves several pathways:

- Interaction with Molecular Targets : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity to specific targets.

- Antioxidant Activity : Research indicates that this compound exhibits notable antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

- Inhibition of Lipoxygenase : The compound has been identified as a potential lipoxygenase inhibitor, which plays a crucial role in inflammatory processes. Its IC₅₀ values suggest strong activity compared to established inhibitors like NDGA .

Antioxidant Properties

Studies have shown that this compound demonstrates significant antioxidant activity. In comparative assays against Trolox, the compound exhibited high efficacy in reducing oxidative stress markers .

| Compound | Antioxidant Activity (%) | IC₅₀ (μM) |

|---|---|---|

| This compound | 82% | 1.1 |

| Trolox | Reference | - |

Inhibition of Gravitropism

This compound has also been investigated for its effects on plant biology, particularly its ability to inhibit root gravitropism in lettuce radicles at low concentrations (5 μM). The structure-activity relationship studies revealed that specific structural features are essential for this inhibitory activity .

Case Studies

- Antioxidant Evaluation :

-

Lipoxygenase Inhibition :

- Another study focused on the lipoxygenase inhibitory activity where the compound was compared with known inhibitors. It was found that this compound had comparable or superior activity against lipoxygenase enzymes involved in inflammatory pathways.

Propiedades

IUPAC Name |

(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14(2)12-9-7-11(8-10-12)5-3-4-6-13(15)16/h3-10H,1-2H3,(H,15,16)/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPOECVQGXVKJ-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.